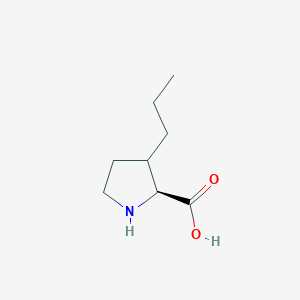
3-Propyl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Propyl-L-proline is a non-proteinogenic amino acid that has gained attention in recent years due to its potential therapeutic applications. It is a cyclic amino acid that is structurally similar to proline, but with an additional propyl group attached to the nitrogen atom. 3-Propyl-L-proline has been found to possess a range of biochemical and physiological effects, making it a promising candidate for drug development.
作用机制
The mechanism of action of 3-Propyl-L-proline is not fully understood, but it is believed to be related to its ability to modulate the activity of certain enzymes and signaling pathways. For example, studies have shown that 3-Propyl-L-proline can inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory cytokines.
生化和生理效应
3-Propyl-L-proline has been found to possess a range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, it has also been found to possess antioxidant activity, which may contribute to its therapeutic potential.
实验室实验的优点和局限性
One advantage of using 3-Propyl-L-proline in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain types of experiments.
未来方向
There are numerous potential future directions for research on 3-Propyl-L-proline. One area of focus could be on its potential use as an anti-inflammatory agent in the treatment of diseases such as arthritis. Another area of focus could be on its potential use as an anticancer agent, particularly in combination with other drugs. Additionally, further research is needed to better understand its mechanism of action and potential side effects, which could help to inform its use in future drug development.
合成方法
The synthesis of 3-Propyl-L-proline can be achieved through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to create the desired compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One common method of chemical synthesis involves the reaction of L-proline with 1-bromo-3-propane to form 3-Propyl-L-proline.
科学研究应用
3-Propyl-L-proline has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its potential as an anti-inflammatory agent. Studies have shown that 3-Propyl-L-proline can inhibit the production of pro-inflammatory cytokines, making it a promising candidate for the treatment of inflammatory diseases such as arthritis.
Another area of research has focused on the potential use of 3-Propyl-L-proline as an anticancer agent. Studies have shown that 3-Propyl-L-proline can induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer therapy.
属性
CAS 编号 |
14371-87-0 |
|---|---|
产品名称 |
3-Propyl-L-proline |
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC 名称 |
(2S)-3-propylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-3-6-4-5-9-7(6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)/t6?,7-/m0/s1 |
InChI 键 |
JYQLFFLYIKPHHN-MLWJPKLSSA-N |
手性 SMILES |
CCCC1CCN[C@@H]1C(=O)O |
SMILES |
CCCC1CCNC1C(=O)O |
规范 SMILES |
CCCC1CCNC1C(=O)O |
同义词 |
Proline, 3-propyl- (8CI,9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



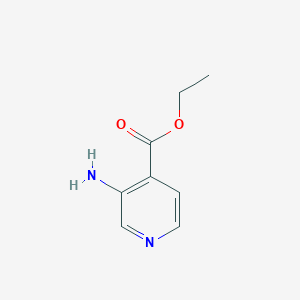
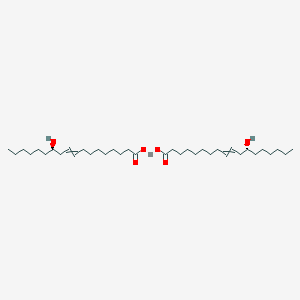
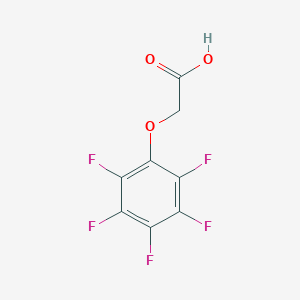
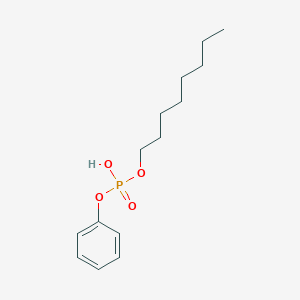
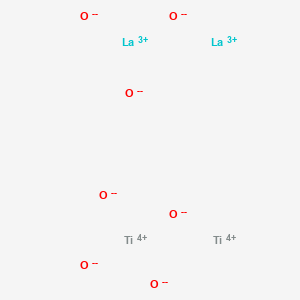
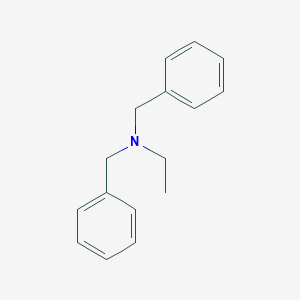
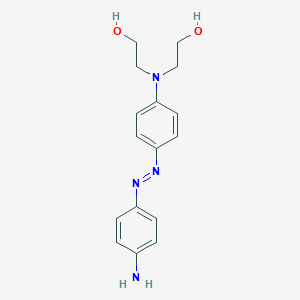


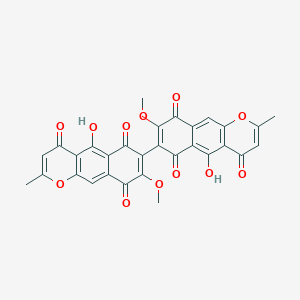
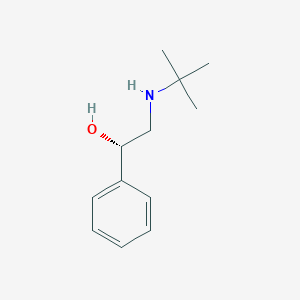


![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate](/img/structure/B79080.png)